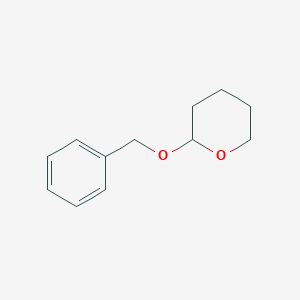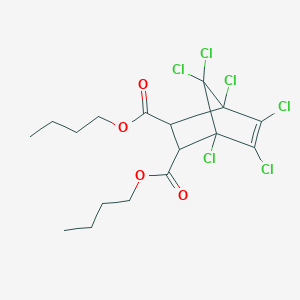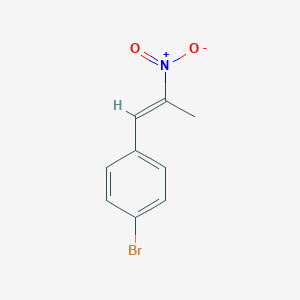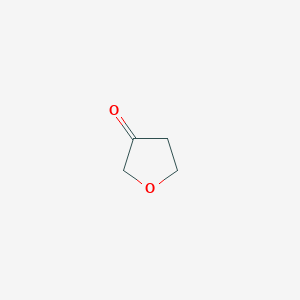
2-Benzyloxytetrahydropyran
Overview
Description
2-Benzyloxytetrahydropyran is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a tetrahydropyran ring substituted with a benzyloxy group at the second position. This compound is of interest due to its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxytetrahydropyran can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyloxy-substituted pyranones.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions
Major Products: The major products formed from these reactions include various substituted tetrahydropyrans and pyranones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Benzyloxytetrahydropyran has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 2-Benzyloxytetrahydropyran involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
- 2-Methoxytetrahydropyran
- 2-Phenylmethoxytetrahydropyran
- 2-(Phenylmethoxy)oxane
Comparison: 2-Benzyloxytetrahydropyran is unique due to its benzyloxy substituent, which provides distinct reactivity and stability compared to other tetrahydropyran derivatives. This uniqueness makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
2-phenylmethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBGIIPEHWOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340115 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-62-4 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-benzyloxytetrahydropyran derivatives influence their reactivity in biocatalytic hydroxylations?
A: Research suggests that the position of the benzyloxy group on the tetrahydropyran or tetrahydrofuran ring influences the regioselectivity of microbial hydroxylation by Rhodococcus rhodochrous []. For instance, 2-benzyloxytetrahydropyrans are primarily hydroxylated at the 5-position, while 2-benzyloxytetrahydrofurans undergo hydroxylation mainly at the 4-position []. This difference in reactivity likely arises from the distinct binding orientations adopted by each substrate within the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)




